3-Chloro-4-(2-ethoxyphenoxy)aniline
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Overview
Description
3-Chloro-4-(2-ethoxyphenoxy)aniline is an organic compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . It belongs to the aniline group and is characterized by the presence of a chloro group, an ethoxy group, and a phenoxy group attached to the benzene ring. This compound is primarily used in proteomics research and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-ethoxyphenoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the reduction of nitroarenes, which can be achieved using hydrogenation with catalysts such as platinum on carbon (Pt/C) under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of palladium-catalyzed reactions and hydrogenation processes are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-ethoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis of anilines.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pt/C or palladium on carbon (Pd/C) under hydrogen gas is typical.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction typically produces anilines .
Scientific Research Applications
3-Chloro-4-(2-ethoxyphenoxy)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including antimalarial activity.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-ethoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. In nucleophilic aromatic substitution reactions, the compound undergoes attack by nucleophiles at the carbon bearing the chloro group, forming an intermediate carbanion . This intermediate then undergoes further transformations to yield the final product. The specific pathways and targets depend on the nature of the reaction and the reagents involved .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: Similar structure with a fluoro group instead of an ethoxy group.
3-Chloro-4-(4-ethoxyphenoxy)aniline: Similar structure with a different position of the ethoxy group.
Uniqueness
3-Chloro-4-(2-ethoxyphenoxy)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both chloro and ethoxy groups allows for versatile applications in various chemical reactions and research fields .
Properties
IUPAC Name |
3-chloro-4-(2-ethoxyphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-13-5-3-4-6-14(13)18-12-8-7-10(16)9-11(12)15/h3-9H,2,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYRMWIGAQIACB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524818 |
Source
|
Record name | 3-Chloro-4-(2-ethoxyphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89013-43-4 |
Source
|
Record name | 3-Chloro-4-(2-ethoxyphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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